2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate
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Overview
Description
2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate is an organic peroxide compound known for its application as a polymerization initiator. It is a colorless to pale yellow liquid with a distinct odor and is characterized by its high stability and resistance to decomposition at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate typically involves the reaction of hydrogen peroxide with ethanol under alkaline conditions. The process can be summarized as follows:
Reactants: Hydrogen peroxide and ethanol.
Conditions: Alkaline medium, typically using a base such as sodium hydroxide.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Equipped with temperature and pressure control systems.
Purification Steps: Including distillation and filtration to ensure the purity of the final product.
Safety Measures: Due to the compound’s flammability and potential for explosive decomposition, stringent safety protocols are followed.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals can initiate polymerization reactions.
Common Reagents and Conditions:
Decomposition: Typically occurs under heat or in the presence of a catalyst.
Polymerization Initiation: The free radicals generated from the decomposition can initiate the polymerization of monomers such as styrene, methyl methacrylate, and vinyl acetate.
Major Products:
Scientific Research Applications
2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate has several applications in scientific research and industry:
Polymer Chemistry: Used as an initiator for free radical polymerization, aiding in the synthesis of various polymers and copolymers.
Material Science: Employed in the production of high-performance materials, including resins and elastomers.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a component in biomedical devices
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate involves the generation of free radicals upon decomposition. These free radicals can:
Initiate Polymerization: By reacting with monomers to form polymer chains.
Oxidative Reactions: The free radicals can also participate in oxidative reactions, leading to the formation of various oxidation products.
Comparison with Similar Compounds
- tert-Butyl peroxybenzoate
- Di-tert-butyl peroxide
- Cumene hydroperoxide
Comparison:
- Stability: 2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate is more stable at room temperature compared to some other organic peroxides.
- Polymerization Efficiency: It is highly efficient as a polymerization initiator, providing better control over the polymerization process.
- Safety Profile: While it is flammable and requires careful handling, it is considered safer than some other peroxides due to its higher decomposition temperature .
Properties
Molecular Formula |
C14H28O5 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
2-ethylhexyl 2-methylbutan-2-ylperoxy carbonate |
InChI |
InChI=1S/C14H28O5/c1-6-9-10-12(7-2)11-16-13(15)17-19-18-14(4,5)8-3/h12H,6-11H2,1-5H3 |
InChI Key |
SKVOYPCECYQZAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)OOOC(C)(C)CC |
Origin of Product |
United States |
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